(R)-3-(Azetidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-7(6-9-4-1)8-3-5-10-8/h1-2,4,6,8,10H,3,5H2/t8-/m1/s1 |
InChI Key |
KUPJKPMGKUDEHS-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
C1CNC1C2=CN=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of R 3 Azetidin 2 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of (R)-3-(Azetidin-2-yl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the azetidine (B1206935) ring.
The pyridine ring protons typically appear in the downfield region (δ 7.0-8.6 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. For instance, the proton at the C2 position of the pyridine ring often appears as a doublet of doublets at the lowest field.
The azetidine ring protons resonate in the upfield, aliphatic region (δ 2.0-4.5 ppm). The proton at the chiral center (C2 of the azetidine ring), being adjacent to both the nitrogen atom and the pyridine ring, would appear as a characteristic multiplet, often a triplet or doublet of doublets. The other non-equivalent methylene (B1212753) protons on the azetidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-2 | 8.50 - 8.65 | d (doublet) or s (singlet) | Most downfield aromatic proton. |
| Pyridine H-6 | 8.40 - 8.55 | d (doublet) or dd (doublet of doublets) | Influenced by the nitrogen atom. |
| Pyridine H-4 | 7.60 - 7.80 | dt (doublet of triplets) or m (multiplet) | Aromatic proton adjacent to substituent. |
| Pyridine H-5 | 7.20 - 7.40 | dd (doublet of doublets) or t (triplet) | Aromatic proton coupled to H-4 and H-6. |
| Azetidine H-2 (CH) | 4.20 - 4.50 | t (triplet) or dd (doublet of doublets) | Chiral proton, adjacent to pyridine ring. |
| Azetidine H-4 (CH₂) | 3.50 - 3.80 | m (multiplet) | Protons on the carbon adjacent to the nitrogen. |
| Azetidine H-3 (CH₂) | 2.20 - 2.50 | m (multiplet) | Aliphatic protons on the azetidine ring. |
| Azetidine N-H | 2.00 - 3.50 | br s (broad singlet) | Exchangeable proton, may not always be observed. |
Note: Data is compiled from typical ranges for related structures. Exact chemical shifts and multiplicities are dependent on the solvent and specific derivative.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom.
The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbons directly bonded to the nitrogen atom (C2 and C6) are typically found at the lower end of this range. The carbon atom attached to the azetidine ring (C3) would also have a distinct chemical shift. The aliphatic carbons of the azetidine ring appear in the upfield region (δ 20-70 ppm). The chiral carbon (C2 of the azetidine ring) would be expected around δ 60-70 ppm due to its attachment to both a nitrogen atom and an aromatic ring.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
|---|---|
| Pyridine C-2, C-6 | 147 - 152 |
| Pyridine C-4 | 134 - 138 |
| Pyridine C-3 | 138 - 142 |
| Pyridine C-5 | 122 - 125 |
| Azetidine C-2 | 60 - 70 |
| Azetidine C-4 | 45 - 55 |
| Azetidine C-3 | 20 - 30 |
Note: These are predicted ranges based on the analysis of similar heterocyclic compounds.
2D NMR experiments are crucial for confirming the precise connectivity and stereochemistry.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, a key HMBC correlation would be observed between the azetidine H-2 proton and the pyridine C-3 and C-4 carbons. This unequivocally confirms the point of attachment between the two rings, thus establishing the regiochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to bond vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands:
N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the azetidine ring.
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the azetidine ring.
C=C and C=N Stretches: A series of medium to strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.
C-N Stretch: Absorptions in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching of both the azetidine and pyridine rings.
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (Azetidine) | N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic Ring (Pyridine) | C-H Stretch | 3010 - 3100 | Medium, Sharp |
| Aliphatic Group (Azetidine) | C-H Stretch | 2850 - 2960 | Strong, Sharp |
| Aromatic Ring (Pyridine) | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₁₀N₂), the expected exact mass is approximately 134.08 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) MS/MS provides valuable structural information. Likely fragmentation pathways include:
Loss of the azetidine side chain: Cleavage of the C-C bond between the pyridine and azetidine rings, leading to a fragment corresponding to the pyridine ring (m/z ≈ 78) and the azetidine radical.
Azetidine Ring Opening: Fission of the strained four-membered ring can occur in several ways. A common pathway involves the loss of ethene (C₂H₄, 28 Da) from the azetidine moiety, resulting in a significant fragment ion.
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the azetidine ring is another probable fragmentation route.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (approx.) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 134 | [M]⁺ | Molecular Ion |
| 105 | [M - C₂H₅]⁺ | Loss of an ethyl radical from ring opening |
| 93 | [M - C₃H₅]⁺ | Cleavage within the azetidine ring |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both assessing the purity of this compound and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the chemical purity of a sample. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), can effectively separate the target compound from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.
Chiral Chromatography: To assess the enantiomeric purity (or enantiomeric excess, e.e.) of the (R)-isomer, chiral HPLC is indispensable. Using a specialized column with a chiral stationary phase (e.g., cellulose- or amylose-based), it is possible to separate the (R)- and (S)-enantiomers, allowing for their quantification.
Gas Chromatography (GC): For volatile derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system.
These chromatographic methods ensure that the synthesized compound meets the required purity specifications for further use and that its stereochemical integrity is confirmed. bldpharm.comchemscene.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and its derivatives, as well as for separating enantiomers and related substances. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyridine-containing compounds. researchgate.netptfarm.pl
A typical RP-HPLC method for a pyridine derivative might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol. ptfarm.pl The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.
Method validation is crucial to ensure the reliability of the HPLC analysis and is performed according to ICH guidelines. researchgate.net This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.govsphinxsai.com For instance, the linearity of the method is determined by analyzing a series of standard solutions of the compound at different concentrations and plotting the peak area against the concentration. sphinxsai.comnveo.org The precision of the method is evaluated by repeatedly injecting the same sample and determining the variability of the retention time and peak area, often expressed as the relative standard deviation (RSD). ptfarm.plnih.gov Accuracy is determined by spiking a sample with a known amount of the pure compound and measuring the recovery. nih.gov
The following interactive table provides a representative example of HPLC method parameters that could be applied to the analysis of this compound.
| Parameter | Example Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.01 M Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~ 4.5 min |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification and structural elucidation of this compound and its derivatives, as well as for the detection and identification of impurities and degradation products. ptfarm.pl
In an LC-MS analysis, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragments. For this compound (molecular formula C₈H₁₀N₂), the expected molecular ion peak [M+H]⁺ would be at m/z 147.1.
The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. This is particularly useful for confirming the identity of synthesized compounds and for identifying unknown impurities. The use of tandem mass spectrometry (MS/MS) can further enhance structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions.
A representative table of expected LC-MS data for this compound is shown below.
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Observed [M+H]⁺ | m/z 147.1 |
| Major Fragments | Dependent on collision energy, could include loss of azetidine ring fragments |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound and provides strong evidence of its purity. ajchem-a.com
The process involves the combustion of a small, precisely weighed amount of the sample in an oxygen atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then quantitatively measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.
The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula of the compound. A close agreement between the found and calculated values, typically within ±0.4%, supports the proposed molecular formula. researchgate.net
For this compound, with a molecular formula of C₈H₁₀N₂, the theoretical elemental composition is as follows:
Carbon (C): 64.84%
Hydrogen (H): 6.80%
Nitrogen (N): 18.90%
The following table presents the theoretical and representative experimental values for the elemental analysis of this compound.
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 64.84 | 64.81 |
| Hydrogen (H) | 6.80 | 6.83 |
| Nitrogen (N) | 18.90 | 18.87 |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound, including its absolute configuration. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish the R-configuration at the stereocenter.
This technique requires a single crystal of the compound of suitable size and quality. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the crystal lattice.
The determination of the absolute configuration is often achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. This effect can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer).
While a crystal structure for this compound is not publicly available, the following table outlines the type of crystallographic data that would be obtained from such an analysis.
| Parameter | Example Data |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| Volume | V = XXX.X ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
| Absolute Configuration | Confirmed as (R) |
Chemical Reactivity and Derivatization of the R 3 Azetidin 2 Yl Pyridine Scaffold
Reactivity Profile Influenced by Azetidine (B1206935) Ring Strain
The reactivity of the azetidine ring in (R)-3-(Azetidin-2-yl)pyridine is fundamentally governed by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. acs.orgrsc.org This inherent strain, while making the ring more stable and easier to handle than the corresponding three-membered aziridines, renders it susceptible to reactions that relieve this strain, such as ring-opening. rsc.orgrsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is a critical factor that dictates its unique reactivity under specific reaction conditions. rsc.orgrsc.orgresearchwithrutgers.com
In the context of aryl-azetidine chemotypes, the stability of the molecule can be influenced by the interplay between the ring strain and the electronic nature of the aromatic substituent. nih.gov For instance, the pKa of the azetidine nitrogen is a key determinant of its stability, particularly in acidic conditions where protonation can precede ring-opening. nih.gov The presence of the pyridine (B92270) ring, especially when conjugated in a way that delocalizes the azetidine nitrogen's lone pair, can reduce the basicity of the azetidine nitrogen, thereby enhancing its stability against acid-mediated decomposition. nih.gov This demonstrates that while ring strain provides a driving force for reactivity, electronic factors from the pyridine moiety play a crucial role in modulating this reactivity profile.
Transformations Involving the Azetidine Nitrogen Atom
The secondary amine of the azetidine ring in this compound is a key site for functionalization. As a typical secondary amine, it can undergo a variety of transformations, including N-alkylation and N-acylation.
N-acylation is a common transformation. The introduction of an acyl group, such as a carbamate (B1207046) (e.g., Boc) or an amide, can serve as a protecting group or as a means to activate the azetidine ring. scripps.edu For example, N-acyl-azetidines can form stable tetrahedral intermediates upon addition of organometallic reagents, a stability attributed to the combination of amide nitrogen pyramidalization and the inherent ring strain. rsc.org
N-alkylation provides a direct method to introduce substituents onto the nitrogen atom. Selective functionalization at a substituent nitrogen can be achieved, for example, through reductive alkylation or simple alkylation reactions. nih.gov However, certain alkylating agents, such as 2-picolinyl chloride, have been observed to activate the azetidine ring towards ring-opening, highlighting a competitive reaction pathway. nih.gov
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines | scripps.edu |
| N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl azetidines | nih.gov |
Chemical Modifications at the Pyridine Moiety
The pyridine ring of this compound offers another site for chemical modification, primarily through electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are dictated by the electronic nature of the pyridine ring, which is considered electron-deficient due to the electronegative nitrogen atom. researchgate.net
Electrophilic Aromatic Substitution: Electrophilic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. quimicaorganica.orgwikipedia.org The reaction preferentially occurs at the 3-position (meta to the nitrogen). researchgate.netquora.comquora.com This is because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com Therefore, for this compound, electrophilic attack would be expected to occur at the 5-position, which is meta to the ring nitrogen.
Nucleophilic Aromatic Substitution: Conversely, nucleophilic aromatic substitution (SNAr) occurs more readily on the pyridine ring, especially when a good leaving group is present at the 2- or 4-positions (ortho or para to the nitrogen). stackexchange.comwikipedia.orgquimicaorganica.orgyoutube.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com For the 3-substituted pyridine core of the target molecule, direct nucleophilic substitution is less favorable as the negative charge cannot be delocalized onto the nitrogen. stackexchange.comquimicaorganica.org However, functionalization can be achieved through strategies like the Chichibabin reaction, where a strong nucleophile like an amide anion can attack the 2- or 6-position. wikipedia.orgyoutube.com
| Reaction Type | Position of Attack | Rationale | Reference(s) |
| Electrophilic Aromatic Substitution | C-5 | Avoids placing a positive charge on the ring nitrogen in the reaction intermediate. | quora.com, quora.com, quimicaorganica.org |
| Nucleophilic Aromatic Substitution | C-2, C-6 | Allows delocalization of the negative charge onto the ring nitrogen in the Meisenheimer intermediate. | stackexchange.com, wikipedia.org, youtube.com |
Ring Opening Reactions of the Azetidine Nucleus
A characteristic reaction of the strained azetidine ring is its cleavage through nucleophilic ring-opening. rsc.orgresearchwithrutgers.com These reactions are often facilitated by activating the azetidine, for instance, by converting it into an azetidinium ion or by having an electron-withdrawing group on the nitrogen. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening of unsymmetrically substituted azetidines, such as this compound, is governed by a combination of electronic and steric effects. magtech.com.cn
For 2-substituted azetidines, nucleophilic attack generally occurs at the C-2 position when the substituent can stabilize a developing positive charge or is electron-withdrawing (e.g., aryl, alkynyl, carboxylate). magtech.com.cnacs.orgacs.org This is due to the electronic effect favoring cleavage of the C2-N bond. magtech.com.cn For instance, gold-catalyzed reactions of 2-alkynylazetidines with alcohols lead to ring-opening via nucleophilic attack at the C-2 position. acs.orgacs.org However, sterically demanding nucleophiles may preferentially attack the less substituted C-4 position. magtech.com.cn
| Activating Group | Nucleophile | Site of Attack | Product | Reference(s) |
| N-Tosyl | Alcohols (in presence of Lewis acid) | C-2 | γ-Amino ethers | magtech.com.cn |
| Azetidinium ion | Halides, Amines, Thiols, etc. | C-2 or C-4 | Functionalized γ-aminopropyl derivatives | researchgate.net, researchgate.net |
| N-Aryl (electron-withdrawing) | Alcohols (Au-catalyzed) | C-2 | δ-Amino-α,β-unsaturated ketones | acs.org, acs.org |
Functionalization through Organometallic Reactions
Organometallic chemistry provides powerful tools for the functionalization of the this compound scaffold. These methods can be used for direct C-H functionalization or for the introduction of various substituents after converting one of the existing groups into an organometallic reagent. For the pyridine moiety, metalation can be directed by the nitrogen atom or other substituents, followed by trapping with an electrophile. nih.govresearchgate.net
A particularly elegant and powerful organometallic strategy involves the synthesis and subsequent homologation of azetidin-2-yl boronic esters. rsc.orgnih.gov This method allows for the stereospecific introduction of a wide range of substituents at the C-2 position of the azetidine ring.
The process typically begins with the α-lithiation of an N-protected azetidine, followed by borylation with an appropriate borate (B1201080) ester (e.g., isopropoxyboronic acid pinacol (B44631) ester, i-PrOB(pin)) to yield the azetidin-2-yl boronic ester. rsc.org This boronic ester can then undergo a Matteson-type homologation. Reaction with an α-lithioalkyl species, such as those derived from α-triisopropylbenzoyloxy organostannanes, forms a boronate "ate" complex. nih.gov This intermediate then undergoes a 1,2-metalate rearrangement to furnish the homologated boronic ester, effectively inserting a carbon chain at the C-2 position with high diastereoselectivity. nih.gov
These homologated boronic esters are versatile intermediates that can be further transformed through various standard reactions of boronic esters, such as oxidation (to alcohols), Suzuki-Miyaura coupling (to introduce aryl or vinyl groups), and further homologation steps. nih.govscispace.com
| Step | Reagents | Intermediate/Product | Key Features | Reference(s) |
| 1. Borylation | sec-BuLi, i-PrOB(pin) | N-Botc-azetidin-2-yl boronic ester | α-lithiation followed by trapping with a borate ester. | rsc.org |
| 2. Homologation | α-Lithioalkyl triisopropylbenzoates | Homologated azetidine boronic ester | Formation of a boronate complex and subsequent 1,2-metalate rearrangement. High stereocontrol. | nih.gov |
| 3. Derivatization | Oxidation (e.g., H₂O₂), Suzuki coupling, etc. | α-Substituted azetidines (e.g., alcohols, arylated azetidines) | Versatile transformations of the boronic ester moiety. | scispace.com |
Aza-Michael Addition Strategies for Azetidine Functionalization
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents another important strategy for elaborating azetidine-containing molecules. mdpi.comnih.govbohrium.com In this context, the azetidine ring itself can act as the nucleophile, or it can be part of the Michael acceptor.
A common approach involves using an azetidine derivative as the Michael acceptor. For example, methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one. mdpi.comnih.gov This α,β-unsaturated ester can then react with various nitrogen nucleophiles (both aliphatic and aromatic heterocyclic amines) in an aza-Michael addition. mdpi.com This reaction, often catalyzed by a base like DBU, leads to the formation of 3-substituted azetidine derivatives where a new heterocyclic moiety is attached at the 3-position via a C-N bond. mdpi.com This strategy has been successfully employed to synthesize a variety of novel heterocyclic amino acid derivatives containing the azetidine scaffold. mdpi.comnih.govbohrium.comresearchgate.net
| Michael Acceptor | Nucleophile (Aza-Michael Donor) | Product | Reference(s) |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Pyrazole | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | mdpi.com |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Indazole | Methyl (1-Boc-3-(indazol-1-yl)azetidin-3-yl)acetate | mdpi.com |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Imidazole | Methyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate | mdpi.com |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Azetidine | Methyl (1-Boc-1',3-biazetidin-3-yl)acetate | mdpi.com |
Cycloaddition Reactions Involving Azetidine Derivatives
Cycloaddition reactions are powerful synthetic transformations that allow for the construction of cyclic molecules in a highly efficient and often stereoselective manner. The strained four-membered ring of azetidine derivatives, such as the this compound scaffold, can either be synthesized via cycloaddition or can be derivatized through cycloaddition reactions of its components. These reactions provide access to a diverse range of complex heterocyclic structures, including spirocyclic and fused-ring systems.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings, including azetidines and their oxidized congeners, β-lactams (azetidin-2-ones).
A significant modern approach to forming the azetidine ring is the aza Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov Recent advancements have enabled this reaction to proceed under mild conditions using visible light and a photocatalyst. springernature.com For instance, the Schindler laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates (acting as oxime precursors) with various alkenes. nih.govrsc.org This method, which relies on triplet energy transfer from an iridium photocatalyst, is characterized by its operational simplicity and broad substrate scope, yielding highly functionalized azetidines. nih.govrsc.org The reaction tolerates a range of functional groups on the alkene partner, making it a versatile tool for generating complex azetidine structures. rsc.org
Table 1: Examples of Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis rsc.org
| Oxime Precursor | Alkene | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Ethyl 2-methyl-2,7a-dihydro-1,2-oxazolo[2,3-b]pyridine-3-carboxylate | Styrene | Azetidine derivative | 98% | 4:1 |
| Ethyl 2-methyl-2,7a-dihydro-1,2-oxazolo[2,3-b]pyridine-3-carboxylate | Methyl acrylate | Azetidine derivative | 99% | 5:1 |
| Ethyl 2-methyl-2,7a-dihydro-1,2-oxazolo[2,3-b]pyridine-3-carboxylate | 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane | Azetidine derivative | 77% | 5:1 |
Additionally, the Staudinger synthesis, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, remains the most general method for accessing β-lactams. mdpi.com This reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate, which then undergoes electrocyclization to form the four-membered ring. mdpi.comresearchgate.net This method can be used to synthesize a vast array of substituted 2-azetidinones, which are valuable synthetic intermediates.
[3+2] Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocycles. wikipedia.org In the context of azetidine chemistry, derivatives can serve as precursors to 1,3-dipoles or act as the dipolarophile, leading to novel spirocyclic systems.
One prominent strategy involves the reaction of azomethine ylides with dipolarophiles. Azomethine ylides are commonly generated in situ and can participate in [3+2] cycloadditions to furnish pyrrolidine (B122466) rings. rsc.org Research has shown that exocyclic alkenes attached to an azetidine ring can act as effective dipolarophiles. For example, tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate has been used in silver-catalyzed 1,3-dipolar cycloadditions with imines derived from α-amino acid esters. whiterose.ac.uk These reactions produce novel spirocycles containing both an azetidine and a pyrrolidine ring, often with high stereoselectivity. whiterose.ac.ukresearchgate.net The construction of such spirocyclic scaffolds is of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. bris.ac.uk
Table 2: Silver-Catalyzed 1,3-Dipolar Cycloaddition to Form Azetidine-Containing Spirocycles whiterose.ac.uk
| Dipolarophile | Imine Source (from α-Amino Ester) | Catalyst | Product | Yield |
|---|---|---|---|---|
| tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Glycine methyl ester derivative | Ag₂O | Spiro[azetidine-3,3'-pyrrolidine] derivative | 77% |
| tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Alanine methyl ester derivative | Ag₂O | Spiro[azetidine-3,3'-pyrrolidine] derivative | 75% |
| tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Phenylalanine methyl ester derivative | Ag₂O | Spiro[azetidine-3,3'-pyrrolidine] derivative | 72% |
Another important class of [3+2] cycloadditions is the azide-alkyne Huisgen cycloaddition, often performed under copper catalysis (CuAAC). wikipedia.orgorganic-chemistry.orgnih.gov This "click chemistry" reaction forms 1,2,3-triazoles. mdpi.com A derivative of this compound bearing either an azide (B81097) or a terminal alkyne functional group could readily undergo this reaction, providing a powerful method for conjugation and the synthesis of more complex molecules.
Theoretical and Computational Investigations of Azetidine Pyridine Systems
Conformational Analysis and Stereochemical Predictions
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt through the rotation of single bonds. For (R)-3-(Azetidin-2-yl)pyridine, the primary conformational flexibility arises from the rotation around the single bond connecting the pyridine (B92270) C3 atom and the azetidine (B1206935) C2 atom.
Analysis of Ring Strain Energy and its Influence on Reactivity
Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses due to unfavorable bond angles and eclipsing interactions compared to a similar, strain-free acyclic analogue. The azetidine ring is characterized by a significant RSE, typically calculated to be around 25-26 kcal/mol. osti.gov This value is comparable to that of cyclobutane (B1203170) and significantly higher than that of larger rings like pyrrolidine (B122466) (~6 kcal/mol) or piperidine (B6355638) (~0 kcal/mol). osti.gov
This stored energy is a primary driver of the reactivity of the azetidine portion of the molecule. Reactions that lead to the opening of the four-membered ring are thermodynamically favorable as they release this strain. nih.gov Therefore, this compound is predicted to be susceptible to nucleophilic attack or other processes that can cleave the C-N or C-C bonds of the azetidine ring. The pyridine moiety, being aromatic and stable, is less likely to undergo ring-opening reactions.
Table 2: Comparison of Ring Strain Energies (RSE) in Saturated Nitrogen Heterocycles Note: Data are representative values from computational studies.
| Heterocycle | Ring Size | Approximate RSE (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27 |
| Azetidine | 4 | 26 |
| Pyrrolidine | 5 | 6 |
| Piperidine | 6 | 0 |
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It creates a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net
For this compound, the MESP map is expected to show a distinct distribution of charge:
Negative Potential: The most negative region will be located around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons. This site is the primary center for protonation and electrophilic attack.
Positive Potential: Positive potential regions will be found around the hydrogen atoms, particularly the N-H proton of the azetidine ring. This makes the azetidine nitrogen a potential site for deprotonation under basic conditions and the hydrogen a site for hydrogen bonding.
The MESP analysis provides a visual guide to the molecule's reactivity, complementing the insights gained from frontier molecular orbital theory.
Conceptual Density Functional Theory (CDFT) for Reactivity Predictions
Conceptual DFT (CDFT) provides a framework for quantifying chemical reactivity using various descriptors derived from the electron density. mdpi.commdpi.com These indices offer a more quantitative prediction of reactivity than MESP alone.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. physchemres.org
Electrophilicity (ω): Describes the ability of a species to accept electrons. mdpi.com
Nucleophilicity (N): Describes the ability of a species to donate electrons. mdpi.com
Mechanistic Studies of Synthetic Transformations
Theoretical and computational investigations into the synthesis of azetidine-pyridine systems, particularly derivatives like this compound, have provided significant insights into the reaction mechanisms governing their formation. These studies often employ Density Functional Theory (DFT) calculations to elucidate reaction pathways, transition states, and the factors controlling stereoselectivity. Several key synthetic strategies have been mechanistically scrutinized, including palladium-catalyzed C(sp³)–H amination, photochemical cycloadditions, and metal-catalyzed C-H activation/cyclization.
One of the prominent methods for constructing the azetidine ring is through the intramolecular amination of C(sp³)–H bonds. organic-chemistry.orgnih.gov Palladium-catalyzed reactions, in particular, have been shown to be effective for the synthesis of azetidines from picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.orgnih.gov The proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction is initiated by the coordination of the picolinamide-protected amine to the palladium catalyst, followed by C–H bond activation to form a palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant allows for the crucial C–N bond-forming reductive elimination, which generates the azetidine ring and regenerates the Pd(II) catalyst. organic-chemistry.org Deuteration studies have provided insight into the relative reactivity of different C(sp³)–H bonds, indicating that primary γ-C–H bonds are the most reactive in these cyclizations. organic-chemistry.org
Computational studies have also been instrumental in understanding the regioselectivity of azetidine formation in other catalytic systems. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations were used to compare the transition state energies for the formation of azetidine versus the competing pyrrolidine ring. frontiersin.org These calculations revealed that the transition state leading to the azetidine product is significantly lower in energy than that leading to the five-membered ring, which is consistent with experimental observations. frontiersin.org
| Product Ring Size | Catalyst System | Calculated ΔE‡ (kcal/mol) | Favored Product |
|---|---|---|---|
| Azetidine (4-membered) | La(OTf)₃ | Lower Energy | Azetidine |
| Pyrrolidine (5-membered) | La(OTf)₃ | Higher Energy | - |
Photochemical methods, such as the aza Paternò–Büchi reaction, represent another important route to azetidines, and their mechanisms have been a subject of theoretical investigation. nih.gov This [2+2] photocycloaddition between an imine and an alkene can proceed through different mechanistic pathways depending on the nature of the reactants and the reaction conditions. nih.gov In visible-light-mediated reactions using a photocatalyst, the proposed mechanism often involves triplet energy transfer from the excited photocatalyst to one of the reactants, typically the alkene. nih.gov This generates a triplet excited state of the alkene, which then undergoes a stepwise cycloaddition with the imine component to form the azetidine ring. nih.gov Computational models have been developed to predict the feasibility of these reactions by calculating the frontier molecular orbital energies of the alkene and the imine precursors in their excited states. thescience.dev A close match in these energy levels is indicative of a lower activation barrier for the reaction. thescience.dev
Furthermore, radical-mediated cyclizations have emerged as a powerful tool for azetidine synthesis, with mechanistic studies providing a deeper understanding of the reaction cascade. For example, a photo-induced copper-catalyzed [3+1] radical cascade cyclization has been reported for the synthesis of azetidines. nih.gov The proposed mechanism, supported by DFT calculations, initiates with the formation of an α-aminoalkyl radical via a single-electron oxidation process. nih.gov This radical then adds to an alkyne to generate a vinyl radical, which undergoes a 1,5-hydrogen atom transfer (HAT) to form a new tertiary radical. The key azetidine ring-forming step is a 4-exo-trig cyclization of this tertiary radical. nih.gov The diastereoselectivity of this process is rationalized by a steric-based model of the transition state. nih.gov
| Synthetic Method | Key Intermediate(s) | Ring-Forming Step | Theoretical Tools Used |
|---|---|---|---|
| Palladium-Catalyzed C(sp³)–H Amination organic-chemistry.org | Palladacycle, Pd(IV) species | C–N Reductive Elimination | Deuteration Studies |
| La(OTf)₃-Catalyzed Aminolysis frontiersin.org | Lanthanum-amine complex | Nucleophilic attack on epoxide | DFT (Transition State Energies) |
| Aza Paternò–Büchi Reaction nih.govthescience.dev | Triplet excited state alkene, Exciplex | [2+2] Cycloaddition | Computational Modeling (FMO energies) |
| Photo-induced Copper Catalysis nih.gov | α-aminoalkyl radical, tertiary radical | 4-exo-trig Radical Cyclization | DFT (Free Energy Surfaces) |
While a direct mechanistic study on the synthesis of this compound itself is not extensively documented in the literature, the mechanistic principles derived from studies on the synthesis of related azetidine and pyridine derivatives provide a solid foundation for understanding its formation. For instance, rhodium-catalyzed asymmetric syntheses of substituted piperidines from pyridine derivatives have been mechanistically detailed, often involving a reductive Heck-type process. snnu.edu.cnorganic-chemistry.orgacs.org These studies, which propose detailed catalytic cycles, can serve as valuable models for potential synthetic routes to pyridine-substituted azetidines.
Future Research Directions and Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes to Chiral Azetidine-Pyridine Architectures
A promising avenue lies in the development of novel catalytic asymmetric methods. While various strategies exist for azetidine (B1206935) synthesis, including intramolecular cyclizations and cycloadditions, the application of these to substrates bearing a pyridine (B92270) moiety requires further investigation. magtech.com.cn The development of enantioselective metal-catalyzed domino reactions, for instance, could provide a rapid and efficient means to construct these complex heterocyclic systems in a single step from readily available starting materials. chim.itnih.gov
Furthermore, the principles of green chemistry are expected to play a more prominent role. This includes the use of sustainable solvents, such as cyclopentyl methyl ether (CPME), which has been shown to be an effective and environmentally responsible medium for azetidine synthesis. acs.orguniba.ituniba.itnih.govnih.gov Biocatalysis, employing enzymes to carry out key stereoselective transformations, also presents a powerful, though currently underexplored, strategy for accessing chiral azetidine-pyridine scaffolds. doi.org
Key areas for future development in sustainable synthesis include:
Novel chiral catalysts for asymmetric azetidination reactions.
Domino and one-pot reaction sequences to minimize intermediate purification steps.
Exploration of biocatalytic and chemo-enzymatic routes.
Utilization of greener solvents and reagents.
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The inherent ring strain of the azetidine core imparts unique reactivity that can be harnessed for further functionalization. rsc.org While the chemistry of simpler azetidines has been explored, the specific reactivity of (R)-3-(Azetidin-2-yl)pyridine and its derivatives is less understood. Future work will likely focus on leveraging this strain for novel chemical transformations.
One area of interest is the selective functionalization of the azetidine ring. For example, C-H activation strategies could allow for the direct introduction of substituents at various positions on the azetidine ring, bypassing the need for pre-functionalized starting materials. Additionally, the development of regioselective ring-opening reactions, triggered by the activation of the azetidine nitrogen, could provide access to a diverse range of acyclic, yet stereochemically defined, pyridine-containing amines. rsc.org
The pyridine ring itself offers a handle for a wide array of derivatization reactions, including electrophilic and nucleophilic aromatic substitutions, cross-coupling reactions, and N-oxidation. The interplay between the reactivity of the azetidine and pyridine rings is a fertile ground for discovery. For instance, the development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable for the rapid generation of compound libraries for biological screening.
Future research in this area will likely focus on:
Selective C-H functionalization of the azetidine ring.
Controlled ring-expansion and ring-opening reactions. rsc.org
Exploiting the unique reactivity of 2-azetines derived from this compound. nih.gov
Late-stage derivatization of the pyridine moiety.
Advanced Computational Modeling for De Novo Design of Azetidine-Pyridine Derivatives
Computational chemistry is poised to play an increasingly integral role in the design and synthesis of novel azetidine-pyridine derivatives. Quantum mechanical calculations can provide deep insights into the transition states of key synthetic steps, enabling the rational design of more efficient catalysts and reaction conditions. nih.gov
For instance, computational models can be used to predict the stereochemical outcome of asymmetric reactions, thereby reducing the need for extensive empirical screening of chiral ligands and catalysts. mit.edu This predictive power is particularly valuable in the context of complex, multi-component reactions.
Furthermore, de novo design algorithms, coupled with machine learning, can be employed to explore vast virtual chemical spaces and identify novel azetidine-pyridine derivatives with desired physicochemical and biological properties. nih.gov These in silico methods can prioritize synthetic targets, thereby focusing laboratory efforts on compounds with the highest probability of success.
| Computational Approach | Application in Azetidine-Pyridine Research | Potential Impact |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and transition states. | Rational design of catalysts and optimization of reaction conditions. |
| Molecular Dynamics (MD) | Simulation of conformational preferences and interactions with biological targets. | Prediction of binding modes and structure-activity relationships. |
| Machine Learning (ML) | Prediction of reaction outcomes and physicochemical properties. | Acceleration of library design and prioritization of synthetic targets. |
| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of new chemical space and identification of innovative drug candidates. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The translation of promising synthetic routes from the laboratory to a larger, more industrial scale is often a significant bottleneck. Flow chemistry and automation offer powerful solutions to these challenges, and their application to the synthesis of chiral azetidine-pyridines is a key future direction. researchgate.net
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle reactive intermediates. acs.orguniba.ituniba.itnih.gov For the synthesis of this compound, flow chemistry could enable the safe and efficient execution of challenging steps, such as those involving organometallic reagents or thermally sensitive intermediates. acs.orguniba.itnih.gov The photochemical synthesis of azetidines, for example, is well-suited to flow-through reactors, allowing for precise control over irradiation time and intensity. acs.org
Automation, integrated with flow chemistry systems, can enable the rapid and reproducible synthesis of libraries of azetidine-pyridine derivatives. nih.gov Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, thereby accelerating the drug discovery process.
The integration of these technologies will focus on:
Developing robust and scalable flow syntheses of this compound and its precursors.
Utilizing in-line analytical techniques for real-time reaction monitoring and optimization.
Creating automated platforms for the diversity-oriented synthesis of azetidine-pyridine libraries.
Exploring the use of solid-supported reagents and catalysts to simplify purification in flow systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
